molecular formula C15H18N6O2S B2720844 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2097897-37-3

6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No. B2720844
CAS RN: 2097897-37-3
M. Wt: 346.41
InChI Key: JVCUFGFJQYVJGC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing piperazine and thiadiazole structures, which were investigated for their antimicrobial, antiurease, and antilipase activities. These compounds displayed moderate to good antimicrobial activity against various microorganisms, and some exhibited specific antiurease and antilipase activities, suggesting potential for therapeutic application in treating diseases related to enzyme dysregulation (Başoğlu et al., 2013).

Antibacterial Agents

Piperazinyl oxazolidinone derivatives containing heteroaromatic rings have been synthesized and evaluated for their antibacterial properties, particularly against gram-positive pathogens. These compounds, including those with pyridine and pyrimidine structures, have shown potent in vivo efficacy against S. aureus, indicating their potential as novel antibacterial agents (Tucker et al., 1998).

Anticancer Activity

Compounds with a piperazin-1-yl-ethyl-pyrido[1,2-a]pyrimidin-4-one backbone have demonstrated significant antiproliferative effects against human cancer cell lines. Certain derivatives in this series showed potent activity, suggesting their potential as lead compounds for anticancer drug development (Mallesha et al., 2012).

Novel Ciprofloxacin Derivatives

The synthesis of novel ciprofloxacin derivatives, incorporating piperazine substituted with thiazole or benzothiazole, has been explored. These derivatives were investigated for their spectral properties and could have implications for developing new antibacterial agents with enhanced efficacy (Yadav & Joshi, 2008).

Synthesis and Screening for Antibacterial Activity

A series of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus were synthesized and screened for their antibacterial activity. Some compounds showed moderate activity against Bacillus subtilis and Escherichia coli, highlighting the potential for developing new antibacterial treatments (Deshmukh et al., 2017).

properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c22-14-7-12(11-1-2-11)16-10-21(14)9-15(23)20-5-3-19(4-6-20)13-8-17-24-18-13/h7-8,10-11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCUFGFJQYVJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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